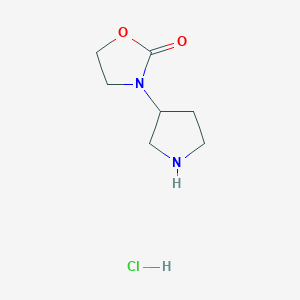

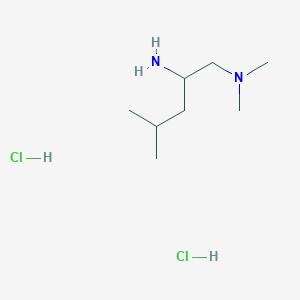

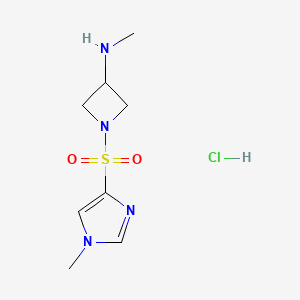

![molecular formula C7H6ClN3OS B1473256 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1389264-16-7](/img/structure/B1473256.png)

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine

説明

Synthesis Analysis

There are several methods for synthesizing pyrimidine derivatives2. For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine2. However, the specific synthesis process for “4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine” is not explicitly mentioned in the search results.

Molecular Structure Analysis

The molecular structure of a similar compound, “4-chloro-7H-7lambda3-thieno [2,3-d]pyrimidine”, has been described1. However, the specific molecular structure of “4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine” is not provided in the search results.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions3. For example, the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol yielded a compound which upon oxidation with m-CPBA followed by nucleophilic displacement of the resulting activated methylsulfonyl groups with hydroxylamines gave the target 1,4,64. However, the specific chemical reactions involving “4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine” are not detailed in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-chloro-2-(methylsulfonyl)pyrimidine”, have been described6. However, the specific physical and chemical properties of “4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine” are not provided in the search results.

科学的研究の応用

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are types of bicyclic [6 + 6] systems, have significant biological applications .

Methods of Application

The main sections of this study include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

Results or Outcomes

This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date .

Anticancer Agents

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Methods of Application

This study covers different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors, their signaling pathways, mechanism of action and structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets .

Results or Outcomes

This review represents the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .

Safety And Hazards

Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident7. However, the specific safety and hazards of “4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine” are not detailed in the search results.

将来の方向性

Pyrimidine derivatives have shown promising results in the field of medicinal chemistry, particularly as anticancer agents8. Future research could focus on designing new selective, effective, and safe anticancer agents based on the pyrimidine scaffold8. However, the specific future directions for “4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine” are not mentioned in the search results.

特性

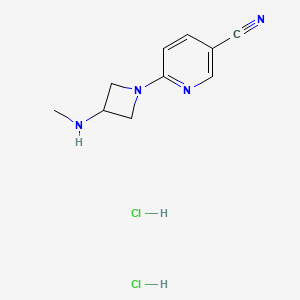

IUPAC Name |

4-chloro-5-methylsulfinyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3OS/c1-13(12)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFWLFQVXDPMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CNC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。